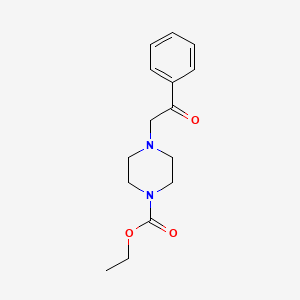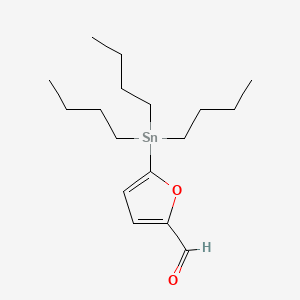
2-Furancarboxaldehyde, 5-(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5-(tributylstannyl)- is an organic compound that features a furan ring substituted with a formyl group and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 5-(tributylstannyl)- typically involves the stannylation of 2-furancarboxaldehyde. One common method includes the reaction of 2-furancarboxaldehyde with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for 2-Furancarboxaldehyde, 5-(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Furancarboxaldehyde, 5-(tributylstannyl)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as halogenation or cross-coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furancarbinol.
Substitution: Various substituted furans depending on the reagent used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-(tributylstannyl)- primarily involves its reactivity due to the presence of the formyl and tributylstannyl groups. The formyl group can participate in nucleophilic addition reactions, while the tributylstannyl group can undergo transmetalation in cross-coupling reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
2-Furancarboxaldehyde: Lacks the tributylstannyl group, making it less versatile in cross-coupling reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a formyl group, leading to different reactivity.
2,5-Furandicarboxaldehyde: Contains two formyl groups, offering different synthetic applications.
Uniqueness: 2-Furancarboxaldehyde, 5-(tributylstannyl)- is unique due to the presence of both a formyl group and a tributylstannyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
144968-78-5 |
|---|---|
Molecular Formula |
C17H30O2Sn |
Molecular Weight |
385.1 g/mol |
IUPAC Name |
5-tributylstannylfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3O2.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
InChI Key |
KVHBLHMJBQTCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


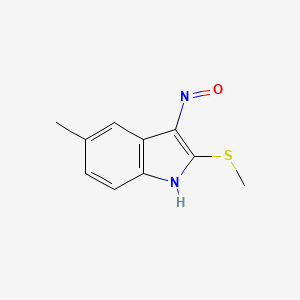

![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
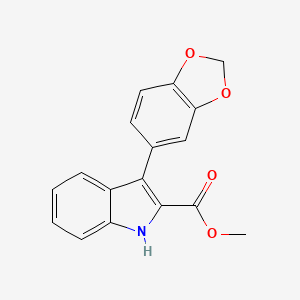
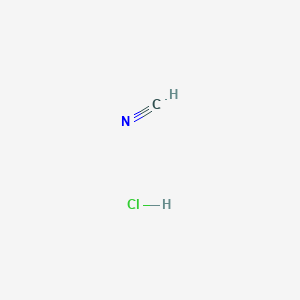
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
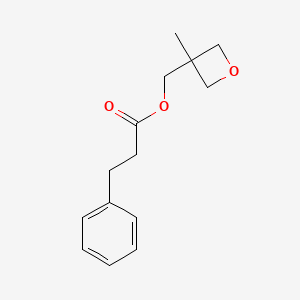
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
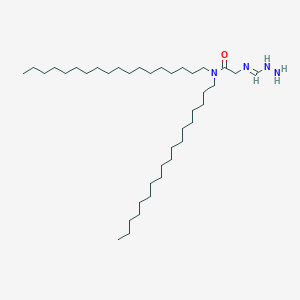
silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
